Human FAAH Inhibitory Potency: 89 nM IC₅₀ Establishes Baseline Activity Distinct from Higher-Potency In-Class Derivatives
In human FAAH inhibition assays using recombinant enzyme expressed in COS7 cell membranes with [³H]-anandamide substrate, N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide exhibits an IC₅₀ of 89 nM [1]. This represents moderate nanomolar potency that is approximately 2- to 4-fold less potent than lead compound 25 from the same 3-carboxamido-5-aryl-isoxazole series (IC₅₀ ≈ 20-40 nM estimated from comparable potency to URB597) and approximately 20-fold less potent than the benchmark inhibitor URB597 (IC₅₀ = 4.6 nM against recombinant human FAAH) [2] . The target compound's activity level positions it as a mid-range potency FAAH inhibitor within its chemotype, suitable for applications where moderate rather than maximal FAAH inhibition is desired.
| Evidence Dimension | Human FAAH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 89 nM |
| Comparator Or Baseline | Compound 25 (Tuo et al., 2016): IC₅₀ ≈ 20-40 nM (comparable to URB597); URB597: IC₅₀ = 4.6 nM |
| Quantified Difference | Target is ~2-4× less potent than compound 25; ~20× less potent than URB597 |
| Conditions | Human recombinant FAAH expressed in COS7 cell membranes; [³H]-anandamide substrate; 10 min preincubation; liquid scintillation counting |
Why This Matters
Establishes that this compound provides moderate rather than maximal FAAH inhibition, which may be advantageous for dose-response studies or applications where complete FAAH blockade is undesirable.
- [1] BindingDB. BDBM50442943 (CHEMBL3087173). Affinity Data: IC₅₀ = 89 nM against human FAAH expressed in COS7 cell membranes with [³H]-AEA substrate. Accessed 2026. View Source
- [2] Tuo W, Leleu-Chavain N, Barczyk A, Renault N, Lemaire L, Chavatte P, Millet R. Design, synthesis and biological evaluation of potent FAAH inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016; 26(11): 2701-2705. View Source
